

Quantitative Profile of Redoxal in HIV Research

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Compound Focus: Redoxal

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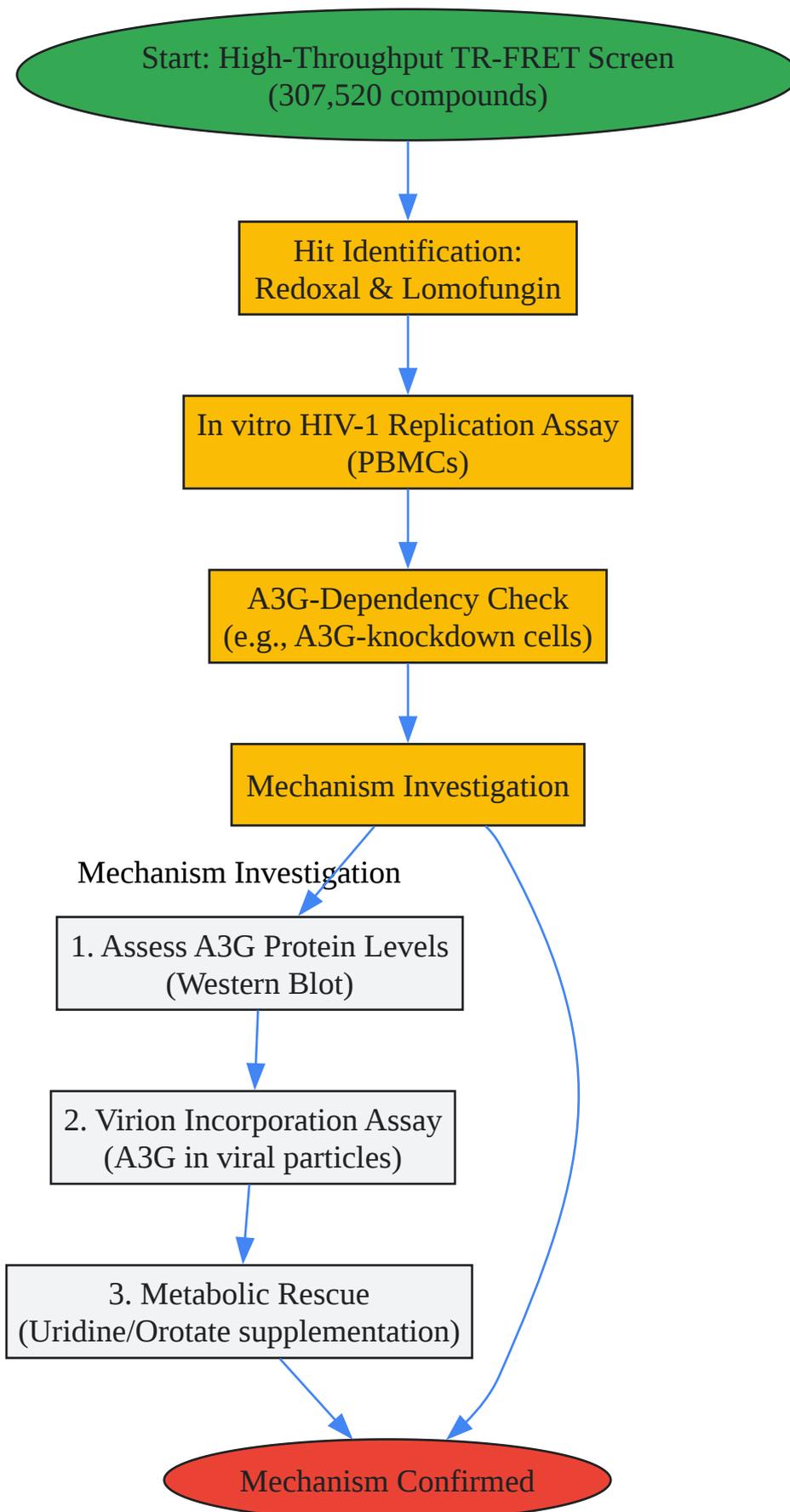
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The table below summarizes the key experimental data and findings from the primary research on **Redoxal** [1].

Parameter	Experimental Findings/Description
Primary Target/Mechanism	Inhibition of Dihydroorotate Dehydrogenase (DHODH), an enzyme essential for de novo pyrimidine biosynthesis [1].
Antiviral Mechanism	Augmentation of APOBEC3G (A3G) antiviral activity by stabilizing the A3G protein and increasing its incorporation into virions. Reported to be A3G-dependent [1].
Rescue Experiment	Treatment with uridine or orotate (pyrimidine synthesis intermediates) diminished Redoxal-induced stabilization of A3G and its antiviral activity [1].
Initial Screening	Identified from a library of 307,520 compounds in a TR-FRET screen for inhibitors of the HIV-1 Vif-A3G interaction [1].
Cytotoxicity	The related compound Lomofungin, identified in the same screen, was not pursued further due to cytotoxicity. Redoxal was advanced for further study [1].

Proposed Experimental Workflow & Mechanism

The original study proposed a mechanism of action for **Redoxal** based on a series of experiments. The workflow for validating this mechanism can be conceptualized as follows, integrating the key assays that were likely employed [1].



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The diagram above illustrates the logical flow from initial discovery to mechanistic confirmation. The core discovery was that **Redoxal** inhibits **Dihydroorotate Dehydrogenase (DHODH)**. By blocking this key enzyme in the de novo pyrimidine biosynthesis pathway, **Redoxal** creates a cellular pyrimidine deficit. This deficit, in turn, leads to the stabilization of the host restriction factor **APOBEC3G (A3G)** and increases its packaging into new viral particles. A3G then exerts its antiviral effect by causing hypermutations in the newly synthesized viral DNA. The key evidence for this mechanism is that adding back uridine or orotate (bypassing the DHODH block) reverses **Redoxal**'s antiviral effects [1].

Inferred Core Protocol Elements

While a complete step-by-step protocol is not available in the search results, the key experiments from the foundational study can be reconstructed as follows [1].

Cell Culture and Antiviral Assay

- **Cell System:** Use peripheral blood mononuclear cells (PBMCs) for assessing HIV-1 replication.
- **Infection and Treatment:** Infect cells with HIV-1 and treat with **Redoxal** at various concentrations.
- **Viral Replication Measurement:** Quantify viral replication over time using assays such as p24 ELISA or RT-PCR for viral RNA.

Mechanism of Action Studies

- **A3G Protein Stabilization:**
 - Treat HIV-infected cells with **Redoxal**.
 - Perform cell lysis and analyze A3G protein levels by **Western blotting**.
- **A3G Virion Incorporation:**
 - Purify viral particles from the supernatant of **Redoxal**-treated, HIV-infected cells.
 - Analyze A3G content within the virions via Western blotting against a viral structural protein (e.g., p24) for normalization.
- **Metabolic Rescue Experiment:**
 - Co-treat HIV-infected cells with **Redoxal** and pyrimidine pathway intermediates (**uridine** or **orotate**).

- Assess whether the addition reverses the antiviral effect and A3G stabilization, confirming the on-target DHODH inhibition.

Important Research Context

- **Proof-of-Concept Stage:** It is critical to note that **Redoxal**'s data represents an early **proof-of-concept** discovery. The research served to validate the Vif-A3G axis and pyrimidine biosynthesis as a potential therapeutic target, rather than developing **Redoxal** itself as a clinical candidate [1].
- **Limited Follow-up:** The search did not identify any recent publications, clinical trials, or commercial development involving **Redoxal**, suggesting that this specific compound may not have been advanced further.
- **Contemporary Research Focus:** Current HIV research, as seen in recent conferences like EACS 2025, is focused on other long-acting agents such as **lenacapavir**, **islatravir**, and **broadly neutralizing antibodies (bNAbs)** [2].

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References

1. Redoxal, an inhibitor of de novo pyrimidine biosynthesis ... [sciencedirect.com]
2. Gilead Presents New HIV Research Data at EACS 2025 [gilead.com]

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